

Minimizing batch-to-batch variability with N-(2-Hydroxyethyl)nicotinamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)nicotinamide

CAS No.: 6265-73-2

Cat. No.: B057946

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Technical Support Center: N-(2-Hydroxyethyl)nicotinamide

Welcome to the technical support center for **N-(2-Hydroxyethyl)nicotinamide**. This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in their experiments. Ensuring consistency is paramount for generating reproducible and reliable data. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is **N-(2-Hydroxyethyl)nicotinamide**?

N-(2-Hydroxyethyl)nicotinamide, also known by synonyms such as SG-86 or N-Nicotinoylethanolamine, is a derivative of nicotinamide (a form of vitamin B3).[1][2][3] Structurally, it consists of a pyridine ring with a carboxamide group, where the amide nitrogen is linked to a 2-hydroxyethyl group.[1] This compound is notably the primary metabolite of the antianginal drug Nicorandil.[1] It serves as a key intermediate in the synthesis of various

pharmaceuticals and is used in biological research to study cellular processes and metabolic pathways.[\[1\]](#)[\[4\]](#)

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability is a significant issue that can confound experimental results.[\[5\]](#) For **N-(2-Hydroxyethyl)nicotinamide**, this variability typically stems from several key factors:

- **Synthesis Byproducts:** Common synthesis routes, such as the reaction of nicotinic acid with ethanolamine, can leave residual starting materials or generate side products.[\[1\]](#)[\[4\]](#) A Korean patent describes crystallization techniques to produce the compound with minimal impurities.
[\[1\]](#)
- **Impurities:** The presence of unreacted precursors, intermediates like 2-(3-Pyridyl)-2-oxazoline, or related compounds can alter the compound's activity and physical properties.
[\[1\]](#)[\[6\]](#)
- **Degradation:** The compound is stable under standard conditions but can degrade under extreme pH or temperature.[\[1\]](#) Improper storage or handling can lead to the formation of degradants, such as nicotinic acid.
- **Physical Properties:** Variations in crystallinity, particle size, or hydration state between batches can affect solubility and dissolution rates, leading to inconsistent concentrations in your experimental setup.

Q3: How should I properly store and handle **N-(2-Hydroxyethyl)nicotinamide** to ensure its stability?

To maintain the integrity of the compound, adhere to the following storage and handling guidelines:

- **Storage Conditions:** Store the compound in a tightly sealed container in a cool, dry, and dark place at room temperature.[\[7\]](#)[\[8\]](#)[\[9\]](#) This minimizes exposure to moisture, light, and air, which can accelerate degradation.
- **Handling:** Use personal protective equipment and ensure good ventilation when handling the solid compound to avoid inhalation of dust.[\[7\]](#)[\[9\]](#) For preparing solutions, use high-purity

solvents and prepare them fresh whenever possible. If storing stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the most critical quality control (QC) checks I should perform on a new batch?

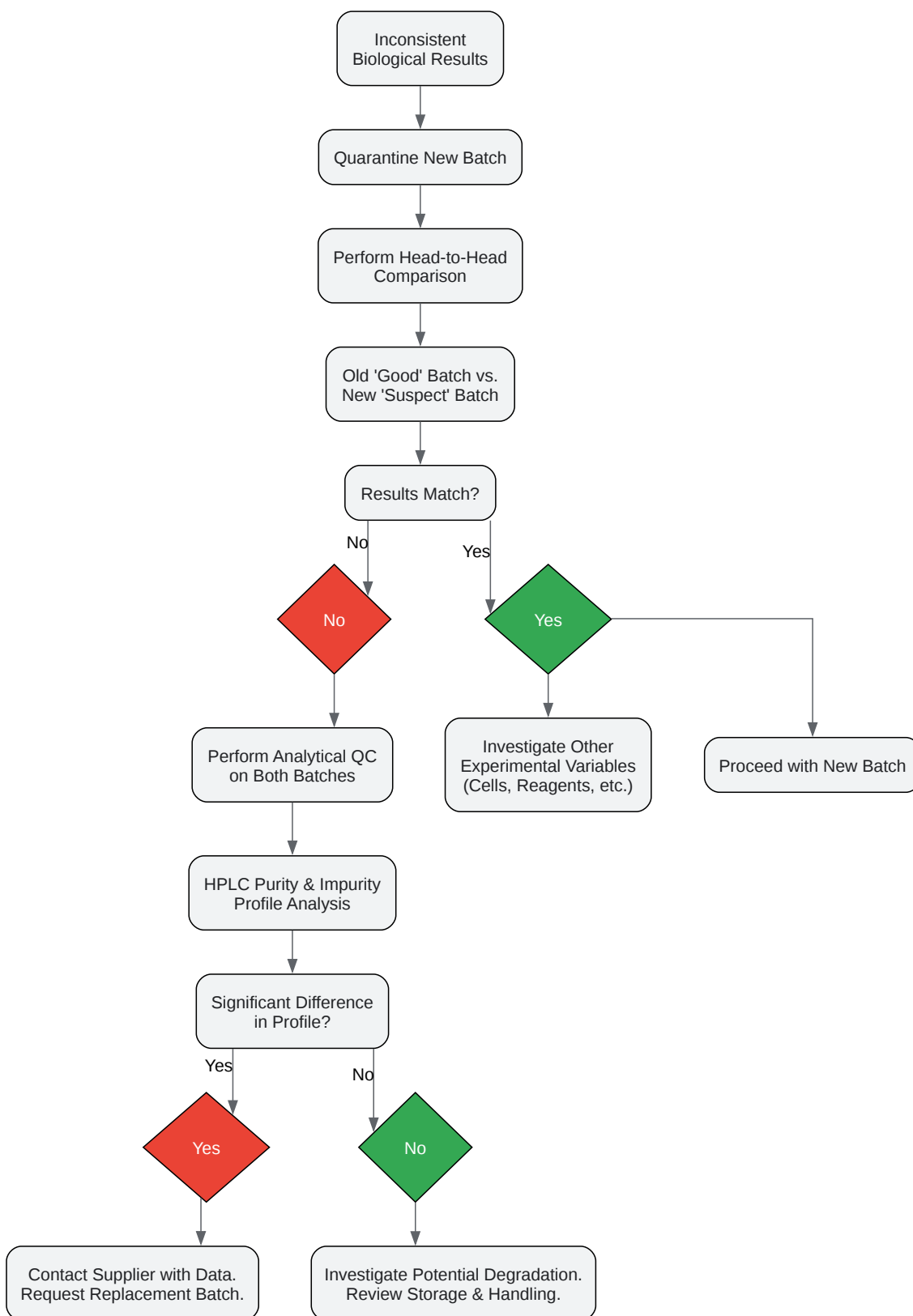
Before using a new batch in critical experiments, performing a few key QC checks is essential. The most informative technique is High-Performance Liquid Chromatography (HPLC). An HPLC analysis can confirm the identity, purity, and impurity profile of the new batch when compared to a certified reference standard.^[10] Key parameters to assess are the retention time of the main peak, the percentage purity (area under the curve), and the presence of any unexpected peaks which may indicate impurities.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent data is a primary indicator of batch-to-batch variability. This section provides a structured approach to diagnosing and resolving these issues.

Problem: I'm observing significant variation in biological activity (e.g., cell viability, enzyme inhibition) between different batches of N-(2-Hydroxyethyl)nicotinamide.

This is the most common issue arising from batch variability. The observed biological effect is directly tied to the purity and integrity of the compound.



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Caption: Troubleshooting workflow for inconsistent results.

- Presence of Active or Inhibitory Impurities:
 - Causality: The synthesis of **N-(2-Hydroxyethyl)nicotinamide** can result in byproducts. For instance, residual nicotinic acid or other derivatives could have their own biological effects, either synergistic or antagonistic to the main compound's activity.[1][4] Some impurities may arise from the degradation of Nicorandil, the parent compound.[1]
 - Solution: Follow Protocol 1: Quality Control of Incoming Batches to compare the impurity profile of the new batch against a previous, well-characterized batch. If new peaks are detected in the chromatogram, it is a strong indicator that an impurity is the cause.
- Lower Purity of the Active Compound:
 - Causality: A batch with lower purity means you are dosing less of the active compound than intended, leading to a diminished biological response. If a batch is 95% pure versus a previous batch at 99.8% purity, you are delivering almost 5% less active ingredient at the same weighed concentration.
 - Solution: Use the purity value obtained from the HPLC analysis (Protocol 1) to calculate a corrected concentration for your stock solutions. This practice, known as "correction for purity," ensures that you are dosing the same amount of active compound regardless of batch-to-batch purity differences.
- Degradation Due to Improper Storage:
 - Causality: **N-(2-Hydroxyethyl)nicotinamide** can undergo hydrolysis, especially if exposed to moisture, leading to the formation of nicotinic acid and ethanolamine.[1] Oxidation of the pyridine ring is also a potential degradation pathway.[1][11] These degradants will reduce the concentration of the active compound and may introduce confounding biological effects.
 - Solution: If you suspect degradation, re-analyze an aliquot of your oldest stock solution via HPLC. Compare its chromatogram to that of a freshly prepared solution from the same solid batch. The appearance of new peaks or a decrease in the main peak's area suggests degradation. Refer to Protocol 2: Preparation of Standardized Stock Solutions for best practices.

Experimental Protocols

Protocol 1: Quality Control of Incoming N-(2-Hydroxyethyl)nicotinamide Batches

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the purity and impurity profile of a new batch against a reference standard or a previously qualified "good" batch.

Materials:

- **N-(2-Hydroxyethyl)nicotinamide** (New Batch and Reference/Old Batch)
- HPLC-grade Methanol
- HPLC-grade Water
- C18 Reversed-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
- HPLC system with UV detector

Method:

- Prepare Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).[10] Degas the mobile phase before use.
- Prepare Standards: Accurately weigh and dissolve the reference/old batch of **N-(2-Hydroxyethyl)nicotinamide** in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).
- Prepare Sample: Prepare the new batch sample in the same manner and at the same concentration as the standard.
- Set HPLC Parameters:
 - Flow Rate: 0.6 - 1.0 mL/min[10]
 - Detection Wavelength: 254 nm or 260 nm[10][12]

- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled at 25°C
- Analysis:
 - Inject the standard solution to establish the retention time and peak area.
 - Inject the new batch sample.
 - Compare the chromatograms. Look for:
 - A shift in the retention time of the main peak.
 - The presence of additional peaks in the new batch.
 - A significant difference in the area % of the main peak, which indicates purity.

Protocol 2: Preparation of Standardized Stock Solutions

Proper preparation and storage of stock solutions are critical for consistency.

Method:

- Weighing: Use a calibrated analytical balance. Always weigh out more than 10 mg to minimize weighing errors.
- Solvent Selection: **N-(2-Hydroxyethyl)nicotinamide** is soluble in water and alcohol.[2] For cell culture, use sterile DMSO or a buffer appropriate for your experiment. Ensure the final concentration of the solvent in your assay is not cytotoxic.
- Dissolution: Dissolve the compound completely using a vortex mixer. Gentle warming may be used if necessary, but avoid high temperatures to prevent degradation.[1]
- Concentration Correction (Best Practice):
 - Use the purity value from your HPLC analysis (Protocol 1).
 - Corrected Mass = Weighed Mass x (Purity % / 100)

- Use this corrected mass to calculate the final concentration of your stock solution.
- Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Protect from light by using amber vials.

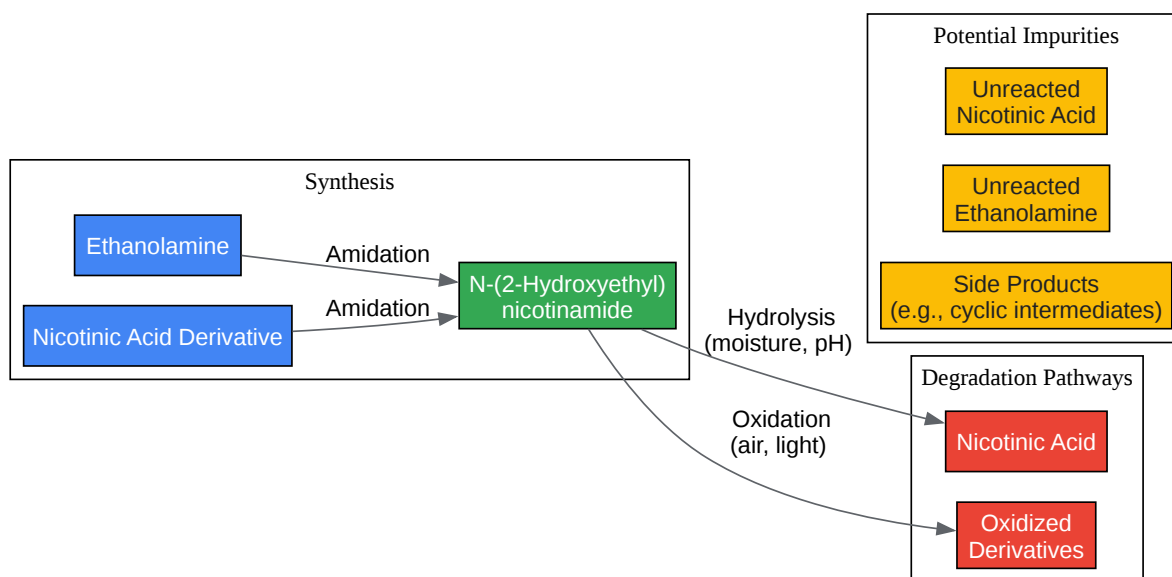
Data & Diagrams

Physicochemical Properties

Property	Value/Descriptor	Source(s)
CAS Number	6265-73-2	[1][4]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][3]
Molecular Weight	166.18 g/mol	[1][3]
Melting Point	92 °C	[4][8]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water and alcohol	[2]
Stability	Stable under standard conditions; degrades at extreme pH/temperature	[1]

Potential Impurities and Degradation Pathways

The primary synthesis route involves reacting a nicotinic acid derivative with ethanolamine.[13] Variability can be introduced through incomplete reactions or side reactions.



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Caption: Synthesis, impurity, and degradation pathways.

References

- EvitaChem. **N-(2-Hydroxyethyl)nicotinamide** (EVT-1178873) | 6265-73-2.
- PrepChem.com. Synthesis of **N-(2-hydroxyethyl)nicotinamide**.
- AK Scientific, Inc. 2-Chloro-N-ethyl-N-(2-hydroxyethyl)
- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2.
- CymitQuimica. CAS 6265-73-2: **N-(2-Hydroxyethyl)nicotinamide**.
- Google Patents. KR20140013232A - Process for the preparation of **n-(2-hydroxyethyl)nicotinamide** and nicorandil.
- Smolecule. Buy **N-(2-Hydroxyethyl)nicotinamide** | 6265-73-2.
- Acta Poloniae Pharmaceutica. Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product.
- Sigma-Aldrich. **N-(2-Hydroxyethyl)nicotinamide** | 6265-73-2.

- PubChem. **N-(2-hydroxyethyl)nicotinamide**.
- Google Patents.
- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2.
- NIH. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
- Fisher Scientific.
- NIH. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes.
- ResearchGate. Purity evaluation of nicotinamide mononucleotide (NMN)

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Sources

- [1. Buy N-\(2-Hydroxyethyl\)nicotinamide \(EVT-1178873\) | 6265-73-2 \[evitachem.com\]](#)
- [2. CAS 6265-73-2: N-\(2-Hydroxyethyl\)nicotinamide | CymitQuimica \[cymitquimica.com\]](#)
- [3. N-\(2-hydroxyethyl\)nicotinamide | C8H10N2O2 | CID 72663 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. N-\(2-HYDROXYETHYL\)NITOTINAMIDE | 6265-73-2 \[chemicalbook.com\]](#)
- [5. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google Patents \[patents.google.com\]](#)
- [7. aksci.com \[aksci.com\]](#)
- [8. N-\(2-HYDROXYETHYL\)NITOTINAMIDE CAS#: 6265-73-2 \[m.chemicalbook.com\]](#)
- [9. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [10. ptfarm.pl \[ptfarm.pl\]](#)
- [11. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. Buy N-\(2-Hydroxyethyl\)nicotinamide | 6265-73-2 \[smolecule.com\]](#)

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